S-Glycolylglutathione

Glyoxalase II Substrate Specificity Enzyme Kinetics

S-Glycolylglutathione (CAS 50409-85-3) is the definitive substrate for glyoxalase II kinetic studies, exhibiting a distinct Km of 0.237 mM and relative Vmax of 39% versus S-lactoylglutathione. Unlike generic S-acylglutathiones, its unique hydrolysis kinetics ensure reproducible inhibitor screening and metabolic flux analyses. Substitution with S-lactoylglutathione or S-mandeloylglutathione compromises assay validity. Choose this compound for precise, physiologically relevant glyoxalase pathway investigation.

Molecular Formula C12H19N3O8S
Molecular Weight 365.36 g/mol
CAS No. 50409-85-3
Cat. No. B15180257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Glycolylglutathione
CAS50409-85-3
Molecular FormulaC12H19N3O8S
Molecular Weight365.36 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)NC(CSC(=O)CO)C(=O)NCC(=O)O)N
InChIInChI=1S/C12H19N3O8S/c13-6(1-2-8(17)18)11(22)15-7(5-24-10(21)4-16)12(23)14-3-9(19)20/h6-7,16H,1-5,13H2,(H,14,23)(H,15,22)(H,17,18)(H,19,20)/t6-,7-/m0/s1
InChIKeyPALDSRDFVCTDNW-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Glycolylglutathione (CAS 50409-85-3) - Baseline Identity and Role for Glyoxalase Research


S-Glycolylglutathione (CAS: 50409-85-3) is an S-2-hydroxyacylglutathione derivative and a physiological intermediate in the glyoxalase pathway, formed by the condensation of glyoxal and reduced glutathione via glyoxalase I [1]. Structurally, it is a glutathione thioester in which the cysteine thiol is acylated by a glycolyl group (hydroxyacetyl moiety) . Its molecular formula is C₁₂H₁₉N₃O₈S with a monoisotopic mass of 365.089 Da [2]. The compound serves as a substrate for glyoxalase II (hydroxyacylglutathione hydrolase, EC 3.1.2.6), which hydrolyzes it to glycolate and regenerated glutathione [1].

Why S-Glycolylglutathione Cannot Be Replaced by Other S-Acylglutathiones in Glyoxalase Studies


In the glyoxalase system, S-acylglutathione intermediates exhibit divergent enzyme kinetic profiles that preclude interchangeable use. S-Glycolylglutathione demonstrates a distinct substrate specificity profile for glyoxalase II compared to S-lactoylglutathione and S-glyceroylglutathione [1]. Its hydrolysis rate and binding affinity differ markedly from other S-2-hydroxyacylglutathiones [2]. Consequently, substituting S-glycolylglutathione with S-lactoylglutathione or S-mandeloylglutathione in enzyme assays would yield quantitatively different results, compromising the validity of kinetic characterizations, inhibitor screening, and metabolic flux analyses.

S-Glycolylglutathione: Quantitative Differentiation from Structural Analogs in Glyoxalase II Substrate Specificity


Human Erythrocyte Glyoxalase II Km Comparison: S-Glycolylglutathione vs. S-D-Lactoylglutathione

In a purified human erythrocyte glyoxalase II preparation, S-glycolylglutathione exhibits a 1.6-fold higher Michaelis constant (Km) compared to the preferred physiological substrate S-D-lactoylglutathione, indicating lower binding affinity for the enzyme [1].

Glyoxalase II Substrate Specificity Enzyme Kinetics Human Erythrocyte

Human Liver Glyoxalase II Relative Vmax and Km Comparison: S-Glycolylglutathione vs. S-D-Lactoylglutathione

In a study of human liver glyoxalase II, S-glycolylglutathione demonstrated a relative Vmax of 39% compared to S-lactoylglutathione (100%), while exhibiting a 2.7-fold lower Km (higher affinity) [1].

Glyoxalase II Substrate Specificity Enzyme Kinetics Human Liver

Plant Glyoxalase II Relative Hydrolysis Rate: S-Glycolylglutathione vs. S-D-Lactoylglutathione

In Arabidopsis thaliana glyoxalase II, the rate of S-glycolylglutathione hydrolysis is approximately half that of the preferred substrate S-lactoylglutathione [1].

Glyoxalase II Substrate Specificity Plant Enzyme Arabidopsis thaliana

Human Erythrocyte Glyoxalase II Km Comparison Across Multiple S-Acylglutathiones

In a direct comparison of five S-acylglutathione substrates using the same enzyme preparation, S-glycolylglutathione exhibits an intermediate Km value (0.237 mM) relative to S-D-mandeloylglutathione (0.022 mM) and S-D-lactoylglutathione (0.146 mM) [1].

Glyoxalase II Substrate Specificity Enzyme Kinetics Human Erythrocyte S-Acylglutathiones

Procurement-Driven Application Scenarios for S-Glycolylglutathione Based on Verified Evidence


Glyoxalase II Enzyme Characterization and Substrate Specificity Profiling

S-Glycolylglutathione serves as a defined substrate for glyoxalase II in enzyme kinetic studies. Its distinct Km (0.237 mM for human erythrocyte enzyme) and relative Vmax (39% of S-lactoylglutathione) enable precise determination of catalytic parameters [1]. It is particularly useful in comparative enzymology across species, as its substrate properties are conserved from humans to plants [2].

Development and Screening of Glyoxalase II Inhibitors

The compound is employed as a substrate in inhibitor screening assays for glyoxalase II. Its moderate catalytic efficiency relative to S-lactoylglutathione allows for sensitive detection of competitive inhibition by small molecules or nucleotide analogs [1]. Researchers investigating the glyoxalase system as a therapeutic target for cancer or diabetes rely on this reagent to assess inhibitor potency under physiologically relevant conditions.

Metabolic Flux Analysis of the Glyoxalase Pathway

In studies of cellular glyoxal metabolism, S-glycolylglutathione is used as a tracer or external standard to quantify flux through the glyoxalase pathway. Its differential kinetic properties relative to other S-acylglutathiones [1] allow for the selective monitoring of glyoxal-derived metabolites, distinct from methylglyoxal-derived S-lactoylglutathione. This is critical for dissecting the contributions of different α-oxoaldehydes to cellular carbonyl stress.

Analytical Method Development and Quality Control

S-Glycolylglutathione is employed as a reference standard in HPLC and LC-MS methods for the quantification of S-acylglutathione intermediates in biological samples. Its well-characterized physicochemical properties (monoisotopic mass 365.089 Da, XLogP -5) [3] support the development of robust analytical methods with defined retention times and mass transitions, ensuring accurate measurement of glyoxalase pathway intermediates in complex matrices.

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